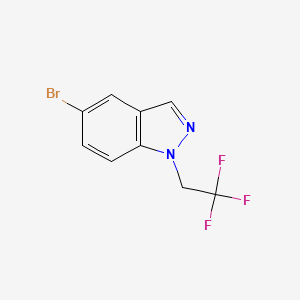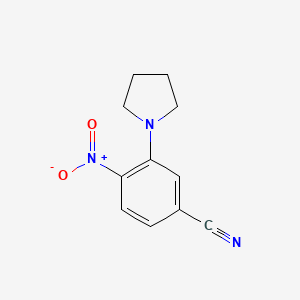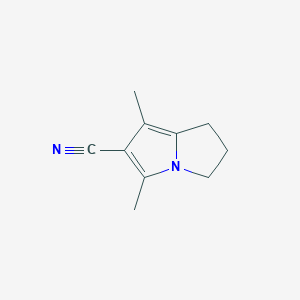
4-Chloro-9H-thioxanthen-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-9H-thioxanthen-9-one is a chemical compound belonging to the thioxanthone family. Thioxanthones are known for their unique photophysical properties, making them valuable in various scientific and industrial applications. The compound’s structure consists of a thioxanthone core with a chlorine atom at the 4-position, which influences its reactivity and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-9H-thioxanthen-9-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorodiphenyl sulfide.
Cyclization: The 4-chlorodiphenyl sulfide undergoes cyclization in the presence of a suitable catalyst, such as aluminum chloride, to form the thioxanthone core.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-9H-thioxanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thioxanthones depending on the nucleophile used.
Applications De Recherche Scientifique
4-Chloro-9H-thioxanthen-9-one has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Chloro-9H-thioxanthen-9-one involves its photophysical properties. Upon exposure to UV light, the compound undergoes intersystem crossing to a triplet state, which can then participate in various photochemical reactions. In biological systems, its derivatives inhibit DNA synthesis and topoisomerase II, leading to anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-9H-thioxanthen-9-one: Similar structure but with the chlorine atom at the 2-position.
1-Chloro-4-propoxy-9H-thioxanthen-9-one: Contains a propoxy group at the 4-position instead of chlorine.
Uniqueness
4-Chloro-9H-thioxanthen-9-one is unique due to its specific substitution pattern, which influences its reactivity and photophysical properties. This makes it particularly valuable as a photoinitiator and in medicinal chemistry for developing anticancer agents .
Propriétés
Numéro CAS |
21908-85-0 |
|---|---|
Formule moléculaire |
C13H7ClOS |
Poids moléculaire |
246.71 g/mol |
Nom IUPAC |
4-chlorothioxanthen-9-one |
InChI |
InChI=1S/C13H7ClOS/c14-10-6-3-5-9-12(15)8-4-1-2-7-11(8)16-13(9)10/h1-7H |
Clé InChI |
SGSKTOKJZHJRCN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(S2)C(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-amino-1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one](/img/structure/B13965695.png)




![(5,7-Dichlorobenzo[b]thiophen-3-yl)methanol](/img/structure/B13965727.png)
![2,4,6,8,9,10-Hexathiatricyclo[3.3.1.1(3,7)]decane, 1-ethyl-](/img/structure/B13965730.png)


![Spiro[2.2]pentane-1-carbohydrazide](/img/structure/B13965748.png)


![4-[3-(Tert-butoxycarbonylamino)propylamino]-2-chloro-3-nitroquinoline](/img/structure/B13965771.png)
